![molecular formula C15H15N5OS2 B2459423 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219903-86-2](/img/structure/B2459423.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications
Fluorophores
The compound has been extensively researched for use as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and then re-emit light at a longer wavelength. They are used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescent tagging of proteins.
Visible Light Organophotocatalysts
The compound has potential use as visible-light organophotocatalysts . Organophotocatalysts are organic compounds that can absorb light and transfer the energy to other molecules, triggering chemical reactions. This property can be used in a variety of applications, including organic synthesis and environmental remediation.
Photovoltaics
The compound has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials. The compound’s properties make it a potential candidate for use in solar cells.
Fluorescent Sensors
The compound has been researched for use as fluorescent sensors . These sensors can detect the presence of specific ions or molecules based on changes in their fluorescence. This can be used in a variety of fields, including environmental monitoring, medical diagnostics, and industrial process control.
Bioimaging Probes
The compound has been researched for use as bioimaging probes . These probes can be used to visualize biological processes at the cellular and molecular level. This can be particularly useful in medical research and diagnostics.
Drug Discovery and Design
Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often overexpressed in cancer cells .
Mode of Action
It is known that benzothiadiazole derivatives can inhibit the activity of their target enzymes, such as pfkfb3 kinase . This inhibition could lead to a decrease in the glycolytic activity of the cells, thereby affecting their energy production and survival .
Biochemical Pathways
The compound likely affects the glycolytic pathway by inhibiting PFKFB3 kinase . This enzyme is responsible for the synthesis of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1, the key regulatory enzyme of glycolysis. By inhibiting PFKFB3, the compound could reduce the levels of fructose 2,6-bisphosphate, thereby downregulating glycolysis .
Result of Action
The inhibition of PFKFB3 and the subsequent downregulation of glycolysis could lead to a decrease in ATP production in the cells. This could induce cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on glycolysis for their energy needs .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-9-16-17-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12-13(7-10)19-23-18-12/h4-5,7,11H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUWARATUHDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
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